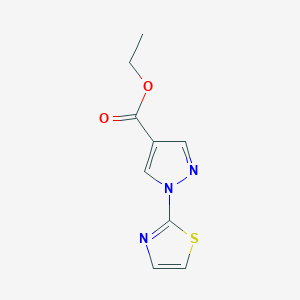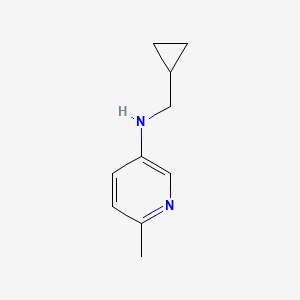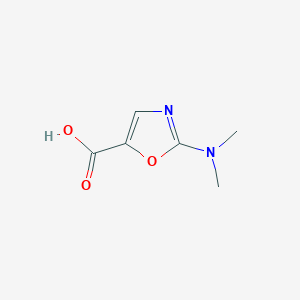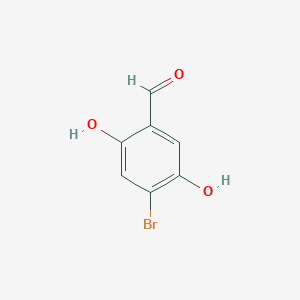![molecular formula C9H18ClNO3 B1380007 tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate CAS No. 1517445-69-0](/img/structure/B1380007.png)
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate” is a chemical compound with the CAS Number: 1517445-69-0 . It has a molecular weight of 223.7 . The IUPAC name for this compound is tert-butyl (2- (2-chloroethoxy)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18ClNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 . Unfortunately, the sources did not provide further information on the physical and chemical properties of “tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate”.Applications De Recherche Scientifique
Synthetic Methodologies and Intermediate Production
- The compound has been involved in a synthesis process where 2-(2-aminoethoxy)ethanol reacted with di-tert-butyl dicarbonate in ethanol solution to protect the amino group. This intermediate synthesis showcases its utility in forming compounds with specific functional groups under controlled conditions (Wu, 2011).
- It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been determined to aid in understanding its utility in synthetic organic chemistry (Ober et al., 2004).
- Directed lithiation of similar compounds has been explored, demonstrating the compound's role in facilitating nucleophilic substitution reactions that yield highly functionalized products, important in various chemical syntheses (Smith et al., 2013).
Pharmaceutical Applications
- Tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate derivatives have been used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in the development of new pharmaceuticals (Zhao et al., 2017).
- The compound's derivatives have also been involved in the synthesis of novel protease inhibitors, showcasing its versatility in creating building blocks for drugs targeting specific diseases (Ghosh et al., 2017).
Material Science and Other Applications
- Its derivatives have found applications in material science, such as in the formation of new isostructural families of compounds, demonstrating the compound's utility beyond pharmaceuticals (Baillargeon et al., 2017).
- In another study, tert-butyl carbamates were transformed into anomeric 2-deoxy-2-amino sugar carbamates under glycosylation conditions, indicating its use in producing unnatural glycopeptide building blocks, essential for biochemical research and drug development (Henry & Lineswala, 2007).
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNBFSGUYYDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517445-69-0 |
Source


|
| Record name | tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
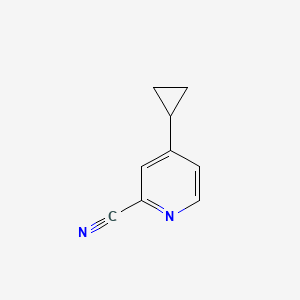
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)

